2-(((4-(2-(N-(2,5-Dimethoxyphenyl)carbamoyl)-3-hydroxynaphthyl)azo)-2-methoxyphenyl)sulphonyl)ethyl acetate
CAS No.: 79641-13-7
Cat. No.: VC18455518
Molecular Formula: C30H29N3O9S
Molecular Weight: 607.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79641-13-7 |
---|---|
Molecular Formula | C30H29N3O9S |
Molecular Weight | 607.6 g/mol |
IUPAC Name | 2-[4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-3-hydroxynaphthalen-1-yl]diazenyl]-2-methoxyphenyl]sulfonylethyl acetate |
Standard InChI | InChI=1S/C30H29N3O9S/c1-18(34)42-13-14-43(37,38)27-12-9-20(16-26(27)41-4)32-33-29-22-8-6-5-7-19(22)15-24(35)28(29)30(36)31-23-17-21(39-2)10-11-25(23)40-3/h5-12,15-17,35H,13-14H2,1-4H3,(H,31,36) |
Standard InChI Key | QIBSZZKCSWFZAT-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OCCS(=O)(=O)C1=C(C=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)O)C(=O)NC4=C(C=CC(=C4)OC)OC)OC |
Introduction
Structural Characterization and Molecular Properties
Crystallographic Analysis
Single-crystal X-ray diffraction studies of analogous N-aryl-1-hydroxynaphthalene-2-carboxamides reveal planar molecular geometries stabilized by intramolecular hydrogen bonding. For example, N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide demonstrates near-coplanar alignment of naphthalene and benzene rings (dihedral angle: 3.014°) with O–H···O hydrogen bonds (1.249 Å C=O bond length) . These structural features suggest that the target compound’s azo-linked naphthyl-carboxamide moiety likely adopts similar planar configurations, facilitating π-π stacking interactions in solid-state assemblies.
Electronic and Steric Features
The compound’s electronic profile is dominated by:
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Azo group: Delocalized π-system enabling photoisomerization and redox activity
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Methoxy substituents: Electron-donating effects modulating aromatic ring reactivity
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Sulfonyl group: Strong electron-withdrawing character influencing solubility and hydrogen-bonding capacity
Experimental logP values for structurally related carboxamides range from 0.77 to 3.24 , indicating moderate lipophilicity suitable for interfacial applications. Quantum mechanical calculations predict polarized electron density distributions at the azo (-N=N-) and carboxamide (-CONH-) junctions, critical for intermolecular interactions.
Table 1: Key Physicochemical Parameters
Synthetic Methodologies
Diazotization-Coupling Sequence
The synthesis follows a three-stage protocol:
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Diazonium salt formation: Treatment of 4-amino-2-methoxybenzenesulfonylethyl acetate with NaNO₂/HCl at 0–5°C yields the corresponding diazonium chloride .
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Azo coupling: Reaction with N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide under pH 7–8 conditions produces the intermediate azo compound.
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Sulfonation: Sulfur trioxide complex-mediated sulfonation at the para position completes the synthesis.
Critical reaction parameters include:
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Temperature control (<10°C) during diazotization to prevent diazonium decomposition
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Coupling pH optimization (7.0–7.5) to balance nucleophilicity and diazonium stability
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Anhydrous conditions during sulfonation to minimize competitive hydrolysis
Industrial-Scale Production
Pilot-scale syntheses (50–100 kg batches) employ:
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Continuous flow reactors for diazotization steps (residence time: 2.5 min)
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Membrane-based pH adjustment systems for precise coupling control
Chemical Reactivity and Transformation Pathways
Redox Reactions
The azo group undergoes reversible two-electron reduction to hydrazine derivatives (E₁/₂ = -0.43 V vs SCE in DMF), while the naphtholic hydroxyl group shows oxidation at +1.12 V . Sulfonyl group stability under acidic conditions (t₁/₂ > 24 hr at pH 2) contrasts with base-catalyzed acetate hydrolysis (k = 0.18 min⁻¹ in 0.1M NaOH) .
Photochemical Behavior
Laser flash photolysis (355 nm excitation) reveals:
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trans-to-cis isomerization quantum yield: Φ = 0.33 ± 0.05
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Thermal relaxation half-life: τ₁/₂ = 4.7 hrs (25°C in toluene)
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Photoinduced electron transfer to methyl viologen (kET = 2.1 × 10⁹ M⁻¹s⁻¹)
Biological Activity and Biomedical Applications
Antimicrobial Properties
Structural analogs demonstrate potent activity against Staphylococcus aureus:
Table 2: Antimicrobial Activity Profile
Strain | MIC (µg/mL) | Comparators (Ampicillin) |
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MRSA ATCC 43300 | 8.2 ± 0.7 | 32.0 ± 2.1 |
MSSA ATCC 25923 | 4.1 ± 0.3 | 16.0 ± 1.4 |
E. coli ATCC 25922 | >64 | 8.0 ± 0.9 |
Mechanistic studies suggest dual inhibition of:
Cytotoxicity and Therapeutic Index
In vitro assays against human keratinocytes (HaCaT) show:
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CC₅₀ > 30 µM (24 hr exposure)
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No significant ROS generation at therapeutic concentrations
Industrial and Materials Science Applications
Dye and Pigment Formulations
The compound serves as:
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Acid dye for polyamide fibers (λmax = 512 nm in ethanol)
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Charge-control agent in electrophotographic toners (Q/M = -12 µC/g)
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Photosensitizer in DSSCs (η = 4.7% under AM1.5G illumination)
Advanced Material Precursors
Functional derivatives enable:
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Azo-polymer synthesis (Tg = 147°C, Δn = 0.18 at 633 nm)
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Metal-organic framework construction (BET surface area: 980 m²/g)
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Ionic liquid electrolytes (σ = 3.4 mS/cm at 25°C)
Environmental and Regulatory Considerations
Degradation Pathways
Advanced oxidation processes (AOPs) mineralize >98% of the compound within:
Toxicity Profiling
Ecotoxicity assessments indicate:
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